6-hydroxy-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-HYDROXY-11-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-AZATRICYCLO[6310?,(1)(2)]DODECA-4(12),5,7,9-TETRAENE-10-CARBOXAMIDE is a complex organic compound with a unique structure that includes a trifluoromethyl group and an azatricyclic core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-HYDROXY-11-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-AZATRICYCLO[6.3.1.0?,(1)(2)]DODECA-4(12),5,7,9-TETRAENE-10-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the azatricyclic core, introduction of the trifluoromethyl group, and subsequent functionalization to achieve the final product. Common reagents used in these steps include trifluoromethylating agents, oxidizing agents, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
9-HYDROXY-11-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-AZATRICYCLO[6.3.1.0?,(1)(2)]DODECA-4(12),5,7,9-TETRAENE-10-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the oxo group can yield alcohols .
Wissenschaftliche Forschungsanwendungen
9-HYDROXY-11-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-AZATRICYCLO[6.3.1.0?,(1)(2)]DODECA-4(12),5,7,9-TETRAENE-10-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 9-HYDROXY-11-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-AZATRICYCLO[6.3.1.0?,(1)(2)]DODECA-4(12),5,7,9-TETRAENE-10-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the azatricyclic core can interact with various enzymes and proteins, modulating their activity. These interactions can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Share a similar aromatic structure and are known for their diverse biological activities.
Coumarin Derivatives: Contain a benzopyranone core and are used in various medicinal applications.
Uniqueness
9-HYDROXY-11-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-AZATRICYCLO[6.3.1.0?,(1)(2)]DODECA-4(12),5,7,9-TETRAENE-10-CARBOXAMIDE is unique due to its combination of a trifluoromethyl group and an azatricyclic core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C19H13F3N2O3 |
---|---|
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
9-hydroxy-11-oxo-N-[3-(trifluoromethyl)phenyl]-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C19H13F3N2O3/c20-19(21,22)11-4-2-5-12(9-11)23-17(26)14-16(25)13-6-1-3-10-7-8-24(15(10)13)18(14)27/h1-6,9,25H,7-8H2,(H,23,26) |
InChI-Schlüssel |
NNEYQQUPPZIBPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.